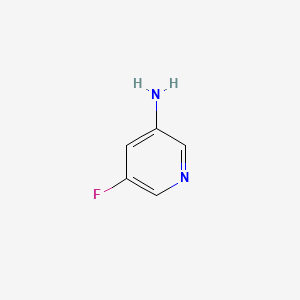

3-Amino-5-fluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRORIJXOWXYPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943318 | |

| Record name | 5-Fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210169-05-4 | |

| Record name | 5-Fluoro-3-pyridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210169054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-fluoropyridin-3-yl)amine; 3-amino-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-3-pyridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T287Q2D5WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Amino-5-fluoropyridine chemical properties and structure

An In-depth Technical Guide to 3-Amino-5-fluoropyridine: Chemical Properties and Structure

Abstract

This compound is a fluorinated pyridine derivative that serves as a crucial building block in organic synthesis. Its unique structural features, combining an aromatic pyridine ring with an amino group and a fluorine atom, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound. The structure consists of a pyridine ring substituted with an amino (-NH2) group at the 3-position and a fluorine (-F) atom at the 5-position.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1][6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 112.11 g/mol | [1][4][5] |

| Melting Point | 85 - 89 °C | [1][3][4] |

| Appearance | White to off-white solid | [1][6] |

| Solubility | Moderately soluble in polar organic solvents (e.g., ethanol, methanol, dimethylformamide); limited solubility in water. | [6] |

| Purity | ≥ 99% (HPLC) | [1] |

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported. Below are detailed methodologies for two common approaches.

Synthesis via Hydrogenation

This method involves the hydrogenation of a tribrominated precursor.

Reactants:

-

3-amino-2,4,6-tribromo-5-fluoropyridine

-

Triethylamine

-

Palladium on carbon catalyst (5% Pd-C)

-

Dichloromethane (DCM)

-

Water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 3-amino-2,4,6-tribromo-5-fluoropyridine (0.9 g, 2.6 mmol), triethylamine (1.1 cm³, 7.9 mmol), and palladium catalyst (0.1 g of 5% Pd-C) in DCM (15 cm³) is prepared.

-

The mixture is hydrogenated on a Parr apparatus for 18 hours.

-

Following hydrogenation, water (20 cm³) is added, and the mixture is filtered.

-

The product is extracted into DCM.

-

The DCM solution is dried over MgSO₄ and then evaporated to yield this compound.[5]

Synthesis via Hofmann Rearrangement

This method utilizes a Hofmann rearrangement of 5-fluoronicotinamide.

Reactants:

-

Sodium hydroxide (NaOH)

-

Water

-

Bromine (Br₂)

-

5-fluoronicotinamide

Procedure:

-

Prepare a solution by dissolving 32 g of solid sodium hydroxide in 140 ml of water.

-

Add 19.2 g of bromine dropwise at 8 °C and continue mixing for 1 hour to obtain mixed solution 1.

-

Add 19 g of 5-fluoronicotinamide dropwise to the mixed solution while maintaining the temperature at 25 °C. Stir for 2 hours.

-

Heat the mixture to 85 °C and allow it to react for 2 hours, monitoring completion with thin-layer chromatography (TLC).

-

After cooling to room temperature, add 160 ml of sodium hydroxide solution and stir for 30 minutes.

-

Filter the mixture to obtain a solid product.

-

Dry the solid under vacuum at 50 °C for 2 hours to yield a yellow solid of 5-fluoro-3-aminopyridine.[5]

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical research and industry.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] Its incorporation into drug candidates can enhance efficacy, improve selectivity, and reduce side effects.[1] It has been used as a reactant for the preparation of nonpeptide inhibitors of the measles virus.[4]

-

Agrochemicals: The compound is used in the formulation of pesticides and herbicides, contributing to improved crop yields.[1] Its unique properties allow for the design of agrochemicals with enhanced biological activity and environmental compatibility.[1]

-

Material Science: this compound is incorporated into polymers and coatings to enhance thermal stability and chemical resistance.[1]

-

Biochemical Research: It serves as a building block for synthesizing biologically active compounds used to study enzyme interactions and metabolic pathways.[1]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Classifications: Acute Toxicity 4 (Oral), Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses. Store at room temperature in a cool, dark place.

References

(5-Fluoropyridin-3-yl)amine: A Linchpin in Modern Drug Discovery

(5-Fluoropyridin-3-yl)amine , a fluorinated pyridine derivative, has emerged from the annals of chemical synthesis to become a cornerstone in the development of targeted therapeutics, particularly in the realm of oncology. Its strategic incorporation into drug candidates has been pivotal in enhancing potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the discovery, synthesis, and profound significance of this versatile building block for researchers, scientists, and professionals in drug development.

Discovery and Initial Synthesis

While the precise moment of its first synthesis is not definitively documented in a single seminal publication, (5-Fluoropyridin-3-yl)amine, also known as 3-amino-5-fluoropyridine, was first reported in the context of pharmaceutical intermediate development during the early 1980s.[1] Its emergence coincided with a growing appreciation for the role of fluorine in medicinal chemistry to modulate the properties of bioactive molecules.

Several synthetic routes to (5-Fluoropyridin-3-yl)amine have been developed, each with its own advantages and challenges. Two of the most common methods are the Hofmann rearrangement of 5-fluoronicotinamide and the hydrogenation of a halogenated precursor.

Key Synthetic Methodologies

The synthesis of (5-Fluoropyridin-3-yl)amine is crucial for its application in drug discovery. Below are detailed protocols for two prevalent methods.

Method 1: Hofmann Rearrangement of 5-Fluoronicotinamide

This method involves the conversion of an amide to a primary amine with one fewer carbon atom.

Experimental Protocol:

-

Preparation of the Hofmann Reagent: In a flask equipped with a stirrer and cooled in an ice bath, dissolve 32 g of sodium hydroxide in 140 mL of water. At a temperature maintained at 8 °C, slowly add 19.2 g of bromine dropwise. Continue stirring for one hour to generate the sodium hypobromite solution.

-

Reaction with 5-Fluoronicotinamide: To the freshly prepared hypobromite solution, add 19 g of 5-fluoronicotinamide. The temperature is controlled at 25 °C, and the mixture is stirred for 2 hours.

-

Heating and Completion: The reaction mixture is then heated to 85 °C and maintained for 2 hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.

-

Isolation and Purification: After cooling to room temperature, 160 mL of a sodium hydroxide solution is added, and stirring is continued for 30 minutes. The resulting solid is collected by filtration.

-

Drying: The collected solid is dried under vacuum at 50 °C for 2 hours to yield (5-Fluoropyridin-3-yl)amine as a yellow solid.[2]

Method 2: Hydrogenation of 3-amino-2,4,6-tribromo-5-fluoropyridine

This route involves the dehalogenation of a polybrominated precursor.

Experimental Protocol:

-

Reaction Setup: In a Parr apparatus, combine a solution of 3-amino-2,4,6-tribromo-5-fluoropyridine (0.9 g, 2.6 mmol), triethylamine (1.1 cm³, 7.9 mmol), and 15 cm³ of dichloromethane (DCM).

-

Catalyst Addition: To this solution, add 0.1 g of a 5% Palladium on Carbon (Pd-C) catalyst.

-

Hydrogenation: The mixture is hydrogenated for 18 hours.

-

Work-up: Following hydrogenation, add 20 cm³ of water. The mixture is then filtered and extracted with DCM.

-

Isolation: The DCM solution is dried over magnesium sulfate (MgSO₄) and evaporated to yield (5-Fluoropyridin-3-yl)amine.[3]

Table 1: Physicochemical and Purity Data for (5-Fluoropyridin-3-yl)amine

| Property | Value | Reference |

| CAS Number | 210169-05-4 | [3] |

| Molecular Formula | C₅H₅FN₂ | [3] |

| Molecular Weight | 112.11 g/mol | [3] |

| Melting Point | 85 - 89 °C | [2][3] |

| Appearance | White to off-white or light orange to yellow/green powder/crystal | [1] |

| Purity (GC) | >97.0% | |

| Purity (from hydrogenation) | >95% | [3] |

| Yield (Hofmann rearrangement) | 87.2% | [2][3] |

Significance in Medicinal Chemistry: A Gateway to Kinase Inhibition

The true significance of (5-Fluoropyridin-3-yl)amine lies in its role as a critical pharmacophore in a multitude of kinase inhibitors. The pyridine nitrogen and the exocyclic amine provide crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The fluorine atom at the 5-position can enhance binding affinity, improve metabolic stability, and modulate the basicity of the pyridine ring.

A prime example of a drug molecule that incorporates the (5-Fluoropyridin-3-yl)amine scaffold is Crenolanib .

Crenolanib: A Potent FLT3 and PDGFR Inhibitor

Crenolanib is an investigational type I kinase inhibitor that potently targets FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFRα/β).[2][4] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[5][6]

Table 2: Biological Activity of Crenolanib

| Target | Mutation Status | Assay Type | IC50 / Kd | Reference |

| FLT3 | Wild-type | Kd | 0.74 nM | [2][4] |

| FLT3 | ITD | Kd | 0.74 nM | [2] |

| FLT3 | D835H | Kd | 0.4 nM | [2] |

| FLT3 | D835Y | Kd | 0.18 nM | [2] |

| FLT3 | ITD | Phosphorylation IC50 | 1.3 nM | [2] |

| FLT3 | D835Y | Phosphorylation IC50 | 8.8 nM | [2] |

| FLT3 | ITD (in plasma) | IC50 | 34 nM | [7] |

| PDGFRα | Wild-type | Phosphorylation IC50 | 10 nM | [2] |

| PDGFRβ | Wild-type | Phosphorylation IC50 | 0.8 ng/mL | [2] |

| Molm14 cells | FLT3-ITD | Cytotoxicity IC50 | 7 nM | [2][7] |

| MV4-11 cells | FLT3-ITD | Cytotoxicity IC50 | 8 nM | [2][7] |

Signaling Pathways and Mechanism of Action

Crenolanib exerts its therapeutic effect by inhibiting the constitutive activation of FLT3 and PDGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the development of hematopoietic stem cells.[6] Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades, including the RAS/MEK/ERK, PI3K/Akt, and JAK/STAT pathways.[8][9][10] In AML, internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 cause ligand-independent dimerization and constitutive activation of the receptor, leading to uncontrolled cell proliferation and survival.[9][10] Crenolanib, by binding to the ATP-binding pocket of both wild-type and mutated FLT3, prevents its phosphorylation and subsequent activation of these oncogenic signaling pathways.[5][11]

Caption: FLT3 signaling pathway and the inhibitory action of Crenolanib.

Aurora Kinase Signaling Pathway

While a specific drug containing (5-Fluoropyridin-3-yl)amine that targets Aurora kinases is not as prominently documented as Crenolanib, the Aurora kinase family represents another important class of targets in oncology. These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers.[12][13] The development of inhibitors targeting Aurora kinases is an active area of research, and the (5-Fluoropyridin-3-yl)amine scaffold is a potential candidate for the design of such inhibitors due to its favorable interactions with kinase active sites.

Caption: The role of Aurora kinases in mitosis and their potential as therapeutic targets.

Experimental and Synthetic Workflows

The synthesis of kinase inhibitors often involves a multi-step process where (5-Fluoropyridin-3-yl)amine is introduced as a key building block. The following diagram illustrates a generalized workflow for the synthesis and evaluation of a kinase inhibitor incorporating this amine.

Caption: Generalized workflow for the synthesis and evaluation of a kinase inhibitor.

Conclusion

(5-Fluoropyridin-3-yl)amine has solidified its position as a high-value intermediate in the landscape of modern drug discovery. Its unique structural features provide a reliable anchor for binding to the kinase hinge region, while the strategically placed fluorine atom offers a powerful tool for fine-tuning molecular properties. The successful development of potent kinase inhibitors like Crenolanib underscores the profound impact of this seemingly simple molecule. As the quest for more selective and effective targeted therapies continues, the significance of (5-Fluoropyridin-3-yl)amine is poised to grow, making it an indispensable component in the arsenal of medicinal chemists.

References

- 1. Page loading... [guidechem.com]

- 2. Crenolanib - Wikipedia [en.wikipedia.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Crenolanib | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]

- 5. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The FLT3 and PDGFR inhibitor crenolanib is a substrate of the multidrug resistance protein ABCB1 but does not inhibit transport function at pharmacologically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: 3-Amino-5-fluoropyridine (CAS 210169-05-4)

Disclaimer: Initial database searches may associate CAS number 210169-05-4 with the compound Taranabant (MK-0364). However, the correct CAS number for Taranabant is 701977-09-5. The CAS number 210169-05-4 correctly identifies the chemical intermediate 3-Amino-5-fluoropyridine . This guide focuses on the physical and chemical characteristics of this compound.

Introduction

This compound is a fluorinated aromatic amine that serves as a crucial building block in organic synthesis.[1][2] Its structural features, including the pyridine ring, an amino group, and a fluorine atom, make it a versatile reagent for the synthesis of a wide range of more complex molecules.[1] It is particularly valuable in the development of novel pharmaceutical and agrochemical compounds.[1][2] The presence of the fluorine atom can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final products.[1] This compound is primarily used in research and development settings.[2][3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C5H5FN2 | [1][3][4] |

| Molecular Weight | 112.11 g/mol | [3][4] |

| Appearance | White to off-white or light yellow solid/crystalline powder | [1][2] |

| Melting Point | 85-89 °C | [2] |

| Solubility | Soluble in water. Soluble in polar organic solvents like ethanol, methanol, and dimethylformamide. | [1] |

| pKa | 3.74 ± 0.20 (Predicted) | [1] |

| InChI Key | ZRORIJXOWXYPMO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C=NC=C1F)N | [1] |

Synthesis and Applications

Synthesis Overview

This compound is produced through multi-step industrial chemical processes.[1] One common synthetic route involves the Hofmann rearrangement of 5-fluoronicotinamide. This process typically uses reagents like bromine and sodium hydroxide in an aqueous solution.[4]

Below is a generalized workflow for a common synthesis method.

Key Applications

The primary application of this compound is as a key intermediate in the synthesis of bioactive molecules.[1][2][5] Its structural motifs are incorporated into compounds developed for various therapeutic areas.

-

Pharmaceuticals : It is a building block for kinase inhibitors and other therapeutic agents being investigated for oncology and central nervous system disorders.[1] For instance, it is a reactant in the preparation of nonpeptide inhibitors of the measles virus entry.

-

Agrochemicals : The fluorinated pyridine structure is utilized in creating new crop protection agents, where the fluorine atom can enhance biological stability and activity.[1]

The role of this compound as a synthetic building block is illustrated in the following diagram.

Experimental Protocols

Detailed, specific experimental protocols for the use of this compound are typically found within the context of the synthesis of a larger target molecule and are often proprietary. However, a general synthetic procedure for its preparation is described in the literature.

Example Synthesis Protocol: Preparation of this compound from 5-Fluoronicotinamide [4]

-

Preparation of Reagent Solution : Dissolve 32 g of solid sodium hydroxide in 140 ml of water. Cool the solution to 8 °C and slowly add 19.2 g of bromine while stirring. Continue stirring for 1 hour to form a mixed solution.

-

Reaction : To the above solution, add 19 g of 5-fluoronicotinamide, maintaining the temperature at 25 °C. Stir the mixture for 2 hours.

-

Heating : Heat the reaction mixture to 85 °C and maintain for 2 hours, or until thin-layer chromatography (TLC) indicates the reaction is complete.

-

Work-up : Cool the mixture to room temperature and add 160 ml of a sodium hydroxide solution. Stir for an additional 30 minutes.

-

Isolation : Filter the resulting solid.

-

Drying : Dry the isolated solid under vacuum at 50 °C for 2 hours to yield the final product, a yellow solid of 5-fluoro-3-aminopyridine.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

-

Handling : Use in a well-ventilated area or a chemical fume hood.[3] Avoid breathing dust or vapor.[3] Avoid contact with skin, eyes, and clothing.[3]

-

Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and protective clothing.[3]

-

Storage : Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container under an inert atmosphere.[1][3]

-

Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong bases.[3]

Conclusion

This compound (CAS 210169-05-4) is a valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its physical and chemical properties are well-defined, enabling its use in a variety of synthetic pathways. While it does not have a direct biological signaling pathway of its own, its role as a foundational building block for creating novel, bioactive compounds makes it a compound of high interest to researchers and drug development professionals.

References

An In-depth Technical Guide to the Solubility of 3-Amino-5-fluoropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-5-fluoropyridine, a key building block in modern medicinal and agrochemical research.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document details established experimental protocols for its determination. The aim is to equip researchers with the necessary methodologies to assess the solubility of this compound in various organic solvents, a critical parameter for synthesis, purification, formulation, and overall drug development efficacy.

Introduction to this compound

This compound is a fluorinated pyridine derivative utilized as a crucial intermediate in the synthesis of bioactive molecules, including potential anti-cancer and anti-inflammatory drugs.[1] The presence of the fluorine atom can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated heterocycles like this one of high interest in drug discovery.[2][3][4] Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating for preclinical studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 210169-05-4 | |

| Molecular Formula | C₅H₅FN₂ | |

| Molecular Weight | 112.11 g/mol | |

| Appearance | Solid | |

| Melting Point | 85-89 °C |

Qualitative Solubility Profile

While specific quantitative data is scarce, the molecular structure of this compound—containing a polar pyridine ring and an amino group capable of hydrogen bonding—suggests it will be soluble in polar organic solvents. Pyridine itself is miscible with a wide range of solvents, including water, ethanol, and ether.[5][6] Structurally similar compounds, such as 2-aminopyridine and 4-aminopyridine, exhibit solubility in solvents like ethanol, methanol, and DMSO.[7][8] The fluorine substituent generally increases the lipophilicity of a molecule, which may enhance its solubility in less polar organic solvents compared to its non-fluorinated analog. However, highly fluorinated compounds can also be lipophobic.[9] Therefore, experimental determination is crucial for obtaining precise solubility data.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for quantitatively determining the solubility of this compound in organic solvents.

This is the gold standard method for determining thermodynamic solubility.

Objective: To determine the equilibrium concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Organic solvents of interest (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO))

-

Vials with screw caps

-

Thermostatically controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, chemically compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure that equilibrium has been reached.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.[11]

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the solution using a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.

-

Quantification:

-

Gravimetric Method: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the solid residue is achieved.[12][13] The solubility can be calculated from the mass of the residue and the volume of the aliquot taken.

-

Spectrophotometric/Chromatographic Method: Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration into the linear range of a pre-established calibration curve. Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration.[14]

-

Calculation (Gravimetric): Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Procedure:

-

Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in the chosen solvent.

-

Perform a series of serial dilutions to create several standard solutions of decreasing, known concentrations.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Analyze the Saturated Solution:

-

Prepare a saturated solution as described in the Shake-Flask Method (steps 1-4).

-

Accurately dilute a known volume of the clear, filtered supernatant with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculate Solubility: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents its solubility.[14][15]

Visualized Experimental Workflows

The following diagrams illustrate key workflows relevant to the use of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Role of a building block in a typical drug discovery pipeline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Pyridine [chemeurope.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. enamine.net [enamine.net]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. rjptonline.org [rjptonline.org]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Amino-5-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic building block, 3-Amino-5-fluoropyridine. The information presented herein is essential for the characterization and utilization of this compound in synthetic chemistry and drug discovery. This guide includes expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.0-8.2 | d | ~2-3 | H-2 |

| ~7.8-8.0 | d | ~2-3 | H-6 |

| ~7.0-7.2 | dd | ~8-10, ~2-3 | H-4 |

| ~3.5-4.5 | br s | - | -NH₂ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 (d) | C-5 (¹JCF) |

| ~145-150 | C-3 |

| ~130-135 (d) | C-2 (³JCF) |

| ~125-130 (d) | C-6 (³JCF) |

| ~115-120 (d) | C-4 (²JCF) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). (d) indicates a doublet due to carbon-fluorine coupling.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620-1580 | Strong | C=C and C=N stretching (aromatic ring) |

| 1500-1400 | Medium-Strong | Aromatic ring vibrations |

| 1250-1150 | Strong | C-F stretching |

| 1350-1250 | Medium | C-N stretching |

| 900-650 | Medium-Strong | Aromatic C-H out-of-plane bending |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 112.05 | High | [M]⁺ (Molecular Ion) |

| 85.04 | Medium | [M - HCN]⁺ |

| 58.03 | Medium | [M - HCN - F]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and does not have signals that overlap with analyte resonances.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to infrared radiation.

-

Transfer the finely ground mixture to a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Mass Spectrometry):

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is heated to induce vaporization into the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process causes the molecules to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The output is a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

3-Amino-5-fluoropyridine: A Versatile Scaffold for Advanced Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-fluoropyridine is a halogenated, aromatic organic compound that has emerged as a critical building block in modern chemical synthesis.[1] Its structure, featuring a pyridine ring functionalized with an amino group at the 3-position and a fluorine atom at the 5-position, imparts unique reactivity and physicochemical properties.[1][2] These characteristics make it an exceptionally valuable intermediate in the development of novel therapeutic agents, advanced agrochemicals, and high-performance materials.[2][3] The strategic incorporation of the 5-fluoropyridine moiety can significantly influence a molecule's biological activity, metabolic stability, and binding affinity, making it a highly sought-after component in drug design.[4] This guide provides a comprehensive overview of the synthesis, properties, and key research applications of this compound, offering detailed protocols and workflow visualizations to support its use in the laboratory.

Physicochemical and Safety Data

At room temperature, this compound typically presents as a white to off-white crystalline solid.[1] Its functional groups allow for moderate solubility in polar organic solvents like ethanol and methanol, while solubility in water is limited.[1] A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 210169-05-4 | [1][2][5] |

| Molecular Formula | C₅H₅FN₂ | [1][2][5] |

| Molecular Weight | 112.11 g/mol | [2][5] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 85 - 89 °C | [2][5] |

| Purity | ≥ 99% (HPLC) | [2] |

| SMILES | Nc1cncc(F)c1 | [5] |

| InChI Key | ZRORIJXOWXYPMO-UHFFFAOYSA-N | [5] |

Hazard and Safety Information:

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[5][6] It may also cause respiratory irritation.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. Two common methods include the hydrogenation of a halogenated precursor and the Hofmann rearrangement of 5-fluoronicotinamide. The latter provides a reliable pathway with good yield.[7]

Synthesis Workflow Diagram

The following diagram illustrates a common synthetic pathway for this compound starting from 5-Fluoronicotinamide.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Hofmann Rearrangement

This protocol details the synthesis of this compound from 5-fluoronicotinamide, adapted from a patented method.[7]

Materials:

-

5-fluoronicotinamide (19 g)

-

Sodium hydroxide (32 g)

-

Bromine (19.2 g)

-

Deionized water

-

Sodium hydroxide solution (concentration not specified, 160 ml)[7]

Procedure:

-

Preparation of Sodium Hypobromite Solution: Dissolve 32 g of solid sodium hydroxide in 140 ml of water in a suitable reaction vessel. Cool the solution to 8 °C using an ice bath.[7]

-

Slowly add 19.2 g of bromine dropwise to the cold sodium hydroxide solution. Maintain the temperature at 8 °C during the addition.[7]

-

After the bromine addition is complete, continue stirring the mixture for 1 hour to form the hypobromite solution.[7]

-

Hofmann Rearrangement: To the freshly prepared hypobromite solution, add 19 g of 5-fluoronicotinamide. Control the temperature at 25 °C and stir the reaction mixture for 2 hours.[7]

-

After the initial stirring period, heat the mixture to 85 °C and maintain this temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[7]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.[7]

-

Add 160 ml of sodium hydroxide solution and continue stirring for 30 minutes.[7]

-

Filter the resulting suspension to collect the solid product.[7]

-

Dry the collected yellow solid under vacuum at 50 °C for 2 hours to yield 15 g (87.2%) of this compound.[7]

Potential Research Applications

This compound is a versatile building block with broad applications in several key research areas.[2] Its utility stems from its ability to participate in a wide range of chemical reactions to create complex, biologically active molecules.[2]

Pharmaceutical Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[2][3] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable substituent in drug design.[4]

Key Therapeutic Areas:

-

Oncology: It is a crucial component in the synthesis of targeted cancer therapies, including kinase inhibitors.[2][8]

-

Infectious Diseases: The compound serves as a starting material for novel antiviral and antibacterial agents.[2][5]

-

Anti-inflammatory Drugs: It is used in the development of new anti-inflammatory molecules.[2]

Case Study: Synthesis of Ivosidenib (Tibsovo®)

Ivosidenib is an FDA-approved inhibitor of isocitrate dehydrogenase 1 (IDH1) used to treat acute myeloid leukemia (AML). Its synthesis involves a multi-component Ugi reaction where this compound serves as the amine component.[8]

Caption: Role of this compound in drug synthesis.

This application highlights the compound's utility in convergent synthesis strategies, enabling the rapid assembly of complex molecular scaffolds.

Agrochemical Innovation

In agricultural science, this compound is used to develop next-generation crop protection agents.[2][3] Its incorporation into pesticides and herbicides can lead to compounds with enhanced biological activity, greater target specificity, and improved environmental profiles.[2]

Materials Science

The unique electronic properties conferred by the fluoropyridinyl moiety make this compound a valuable monomer or additive in materials science. It can be incorporated into polymers and coatings to enhance properties such as thermal stability and chemical resistance, making it suitable for the development of advanced materials.[2]

Chemical Reactivity and Derivative Synthesis

The reactivity of this compound is governed by the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine ring. This allows for selective functionalization at different positions, making it an ideal scaffold for creating libraries of diverse compounds for high-throughput screening.

Derivative Library Synthesis Workflow

The amino group can be readily acylated, alkylated, or used in coupling reactions, while the pyridine ring can undergo further substitutions. This versatility allows for a diversity-oriented synthesis approach.

Caption: Workflow for generating a chemical library.

Conclusion

This compound is a high-value chemical intermediate with significant potential across multiple scientific disciplines. Its utility as a versatile building block in pharmaceutical, agrochemical, and materials science research is well-established.[2] For drug discovery professionals, its role in constructing complex molecules, such as the approved drug Ivosidenib, underscores its importance.[8] The continued exploration of this compound's reactivity and its application in diversity-oriented synthesis will undoubtedly lead to the discovery of novel molecules with significant scientific and commercial value.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound 210169-05-4 [sigmaaldrich.com]

- 6. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

The Versatility of 3-Amino-5-fluoropyridine: A Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-fluoropyridine is a key heterocyclic building block in modern medicinal chemistry.[1] Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the nucleophilic amino group, make it a valuable scaffold for the synthesis of a diverse range of bioactive molecules.[1] The strategic incorporation of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, binding affinity, and selectivity.[2] This technical guide provides an in-depth overview of the applications of this compound in drug discovery, with a focus on its use in the development of kinase inhibitors for oncology and inflammatory diseases.

Physicochemical Properties

| Property | Value |

| CAS Number | 210169-05-4 |

| Molecular Formula | C₅H₅FN₂ |

| Molecular Weight | 112.11 g/mol |

| Melting Point | 85 - 89 °C |

| Appearance | White to off-white solid |

Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure in the design of kinase inhibitors, particularly those targeting p38 MAP kinase and Janus kinases (JAKs). The pyridine nitrogen and the amino group can form crucial hydrogen bond interactions with the hinge region of the kinase active site, while the fluorine atom can enhance binding affinity and modulate physicochemical properties.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases and cancers.[3] Several potent p38 MAPK inhibitors have been developed incorporating a substituted aminopyridine core, structurally similar to this compound.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and malignancies.[4][5] Small molecule inhibitors of JAKs often feature a heterocyclic core that can interact with the ATP-binding site of the kinase. The this compound scaffold serves as a valuable starting point for the design of such inhibitors.

Quantitative Biological Data

The following table summarizes the in vitro anti-proliferative activity of a series of 3-aminoimidazo[1,2-α]pyridine derivatives, which share a core aminopyridine structure. While not direct derivatives of this compound, this data provides valuable insights into the potential of this scaffold in developing anti-cancer agents.

| Compound | MCF-7 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | B16F10 IC₅₀ (µM) |

| 11 | 20.47 ± 0.10 | 18.34 ± 1.22 | 39.20 ± 1.84 |

| 12 | 30.88 ± 14.44 | 4.15 ± 2.93 | 64.81 ± 15.78 |

| 13 | 66.48 ± 37.87 | 48.31 ± 0.53 | 197.06 ± 14.42 |

| 14 | > 200 | 44.45 ± 0.15 | 21.75 ± 0.81 |

| 18 | 14.81 ± 0.20 | > 200 | 14.39 ± 0.04 |

Data sourced from a study on 3-aminoimidazo[1,2-α]pyridine compounds, which feature a related aminopyridine core.[6][7][8][9][10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a Hofmann rearrangement of 5-fluoronicotinamide.[11]

Materials:

-

5-Fluoronicotinamide

-

Sodium hydroxide

-

Bromine

-

Water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 32 g of sodium hydroxide in 140 ml of water in a flask and cool to 8 °C.

-

Slowly add 19.2 g of bromine to the solution while maintaining the temperature at 8 °C. Stir for 1 hour.

-

Add 19 g of 5-fluoronicotinamide to the mixture, controlling the temperature at 25 °C, and stir for 2 hours.

-

Heat the reaction mixture to 85 °C and maintain for 2 hours.

-

Cool the mixture to room temperature and add 160 ml of sodium hydroxide solution. Stir for 30 minutes.

-

Filter the resulting solid and dry under vacuum at 50 °C to yield this compound.[11]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. The following is a general protocol for the coupling of an arylboronic acid with a halo-aminopyridine, which can be adapted for this compound (assuming a bromo- or chloro- derivative is used as the starting material).

Materials:

-

3-Amino-5-halopyridine (e.g., 3-Amino-5-bromopyridine)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene)

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), combine the 3-amino-5-halopyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2-3 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[2][12]

Signaling Pathways and Workflows

p38 MAPK Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 4. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shutterstock.com [shutterstock.com]

- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Ascendant Role of Fluorinated Pyridine Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pyridine scaffolds has emerged as a powerful and transformative approach in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated pyridine derivatives, with a particular focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. By leveraging the unique physicochemical characteristics of fluorine, such as its high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds, researchers have successfully developed novel therapeutic agents with enhanced potency, selectivity, metabolic stability, and favorable pharmacokinetic profiles.[1][2] This guide consolidates quantitative biological data, details key experimental methodologies, and visually elucidates the intricate signaling pathways modulated by these promising compounds, serving as a comprehensive resource for professionals engaged in drug discovery and development.

Introduction: The Fluorine Advantage in Pyridine-Based Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[2] The introduction of fluorine atoms into this versatile heterocyclic system can profoundly influence its biological activity. The electron-withdrawing nature of fluorine can alter the pKa of the pyridine nitrogen, impacting its ability to form hydrogen bonds and interact with biological targets. Furthermore, the C-F bond can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the drug candidate.[2] These unique properties have propelled the investigation of fluorinated pyridine derivatives across a wide spectrum of therapeutic areas.

Anticancer Activity of Fluorinated Pyridine Derivatives

Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical signaling pathways involved in tumor growth, proliferation, and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected fluorinated pyridine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Pyridine-Urea Derivatives | Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [3] |

| Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [3] | |

| Fluorinated Acridones | Compound 9c | Various | 0.13 - 26 | [4] |

| Fluorinated Lepidilines | 4,5-Diphenyl derivative 9a | HeLa (Cervical) | 0.019 | Not specified |

| Fluorinated Aminophenylhydrazines | Compound 6 | A549 (Lung) | 0.64 | [5] |

| Fluorinated Diphenylamine Chalcones | Compound B5 | HeLa (Cervical) | 24.53 µg/ml | [6] |

| Compound B3 | HeLa (Cervical) | 32.42 µg/ml | [6] | |

| Platinum Complexes with Fluorinated Pyridine Ligands | Compound 2a | Various | Comparable to cisplatin | [7] |

Key Signaling Pathways in Anticancer Activity

Several fluorinated pyridine derivatives exert their anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[3] Inhibition of VEGFR-2 signaling disrupts tumor neovascularization, leading to the suppression of tumor growth and metastasis.

Caption: Inhibition of the VEGFR-2 signaling pathway by fluorinated pyridine derivatives.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that is frequently dysregulated in cancer, promoting cell proliferation, survival, and resistance to therapy.[8][9] Fluorinated pyridine derivatives have been developed to target key components of this pathway, offering a promising strategy for cancer treatment.[8]

Caption: Fluorinated pyridine derivatives targeting the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity of Fluorinated Pyridine Derivatives

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Fluorinated pyridine derivatives have shown promising activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected fluorinated pyridine derivatives against various microbial strains.

| Compound Class | Specific Derivative(s) | Microbial Strain | MIC (µg/mL) | Reference(s) |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives | Compound 7j | Gram-positive bacteria | 0.25 | [10] |

| Pyridine Salts | Compounds 51-56 | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.02 - 6 mM | [11] |

| 3-Cyanopyridine Derivatives | Compounds 3d, 3e | E. coli | 3.91 | [12] |

| Pyridine-Thienopyridine Derivatives | Compound 12a | E. coli, B. mycoides, C. albicans | <0.0048 - 0.0195 | [13] |

Mechanism of Antimicrobial Action: Inhibition of Bacterial DNA Gyrase

A key mechanism by which some fluorinated pyridine derivatives exert their antibacterial effect is through the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, transcription, and repair in bacteria.[14][15] By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 14. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]

- 15. rroij.com [rroij.com]

The Synthetic Chemist's Guide to Fluoropyridines: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by the fluorine atom—including increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—have made fluoropyridine derivatives invaluable building blocks in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the principal synthetic methodologies for accessing these critical compounds, complete with detailed experimental protocols, comparative quantitative data, and workflow visualizations to aid in reaction planning and optimization.

Core Synthetic Strategies: A Comparative Look

The synthesis of fluoropyridines can be broadly categorized into three main approaches: the Balz-Schiemann reaction, nucleophilic aromatic substitution (Halex reaction), and direct C-H fluorination. Each method offers distinct advantages and is suited to different substrate scopes and synthetic goals.

Table 1: Comparison of Major Synthetic Routes to Fluoropyridines

| Method | Starting Material | Reagents | Typical Conditions | Position of Fluorination | Advantages | Disadvantages |

| Balz-Schiemann Reaction | Aminopyridine | NaNO₂, HBF₄ (or HF) | 0-10°C (diazotization), then thermal decomposition | Position of the amino group | Well-established, good for specific isomers | Use of potentially explosive diazonium salts, HF is highly toxic |

| Halex Reaction (SNAr) | Chloro- or Bromopyridine | KF, CsF, or TBAF | High temperatures (150-250°C) in polar aprotic solvents (e.g., DMSO, sulfolane) | Position of the leaving group | Industrially scalable, good for electron-deficient pyridines | Harsh reaction conditions, limited to available halopyridines |

| Direct C-H Fluorination | Pyridine | AgF₂ | Room temperature in MeCN | Adjacent to the nitrogen atom (C2/C6) | Mild conditions, high functional group tolerance, late-stage functionalization | Reagent cost, specific regioselectivity |

In-Depth Experimental Protocols

The Balz-Schiemann Reaction: Synthesis of 4-Fluoropyridine

This protocol details the synthesis of 4-fluoropyridine from 4-aminopyridine, a classic example of the Balz-Schiemann reaction.[1]

Experimental Protocol:

-

Diazotization: In a two-necked round-bottom flask equipped with a thermometer and a stirring bar, charge a 42% aqueous solution of HBF₄. Add 4-aminopyridine (1.0 eq) and dissolve by heating to 40°C. Cool the solution to 5-7°C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.

-

Slowly add sodium nitrite (1.1 eq) to the suspension while maintaining the temperature between 5-9°C. The addition should take approximately 90 minutes.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10°C, then allow it to warm to 25°C.

-

Decomposition and Work-up: Slowly add the reaction mixture to a solution of NaHCO₃ (2.3 eq) in water.

-

Remove the brown, gummy precipitates by decantation and filtration.

-

Extract the filtrate with CH₂Cl₂ (2 x volume of aqueous layer).

-

Separately extract the residual suspension containing the brown precipitates with CH₂Cl₂.

-

Combine all organic layers and dry with anhydrous Na₂SO₄.

-

Carefully add well-crushed CaH₂ and allow the solution to dry overnight.

-

Remove the solvent by distillation, followed by vacuum transfer of the product to a cooled receiving flask to yield pure 4-fluoropyridine (typical yield: ~20%).[1]

Caption: The addition-elimination mechanism of the Halex (SNAr) reaction.

Direct C-H Fluorination: Synthesis of 2-Fluoro-6-phenylpyridine

A modern and mild approach for the synthesis of 2-fluoropyridines is the direct C-H fluorination using silver(II) fluoride. [2][3] Experimental Protocol:

-

Reaction Setup: To an oven-dried vial, add the pyridine substrate (e.g., 2-phenylpyridine, 1.0 eq) and acetonitrile (MeCN).

-

Fluorination: Add silver(II) fluoride (AgF₂, 2.0 eq) to the solution. The reaction is sensitive to moisture, so the reagent should be handled quickly in the air. [3]3. Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or NMR. The reaction is often complete within 1 hour. [2]4. Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove insoluble silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoropyridine.

Quantitative Data for Direct C-H Fluorination with AgF₂

| Substrate | Product | Time (h) | Yield (%) | Reference |

| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | 1 | 91 | Science 2013, 342, 956-960 |

| 3-Chloropyridine | 2-Fluoro-3-chloropyridine | 1 | 85 | Science 2013, 342, 956-960 |

| 3-Cyanopyridine | 2-Fluoro-3-cyanopyridine | 1 | 92 | Science 2013, 342, 956-960 |

| (Boc-protected) betahistine | 2-Fluoro-(Boc-protected) betahistine | - | 98 | [4] |

Proposed Mechanism for Direct C-H Fluorination with AgF₂

Caption: A simplified representation of the proposed mechanism for C-H fluorination.

Application in Drug Development: Synthesis of Lemborexant

Fluoropyridines are key intermediates in the synthesis of many pharmaceuticals. An example is the synthesis of Lemborexant, a dual orexin receptor antagonist for the treatment of insomnia, which incorporates a 2-amino-5-fluoropyridine moiety.

Final Step in the Synthesis of Lemborexant

Caption: The final amide coupling step in the synthesis of Lemborexant. [5] This guide provides a foundational understanding of the primary methods for synthesizing fluoropyridine compounds. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. The detailed protocols and comparative data herein are intended to serve as a valuable resource for chemists in the design and execution of their synthetic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Amino-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-fluoropyridine is a key building block in modern medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its structural motifs are found in molecules targeting a range of therapeutic areas. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from available safety data sheets and toxicological information.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] | |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2] |

Safe Handling and Storage Protocols

Adherence to strict safe handling and storage protocols is essential when working with this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment to be used when handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield are required.[3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[3] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used if working outside of a certified chemical fume hood or if dusts are generated.[3] |

| Hand Protection | Protective gloves must be worn.[3] |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]

Storage

Store containers of this compound tightly closed in a dry, cool, and well-ventilated place.[3] It should be stored away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |

Fire-Fighting Measures

In case of a fire involving this compound, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the flames.[2] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3] For a large spill, evacuate the area and ventilate it. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways.

Experimental Protocols: Acute Toxicity Assessment (Generalized)

Objective: To determine the acute oral toxicity of a substance.

Materials:

-

Test substance (this compound)

-

Vehicle for administration (e.g., water, corn oil)

-

Healthy, young adult laboratory animals (species and strain as per regulatory requirements, e.g., Sprague-Dawley rats)

-

Oral gavage needles

-

Calibrated balance

-

Animal cages with appropriate housing conditions

Procedure:

-

Animal Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

-

Dose Preparation: The test substance is prepared at the desired concentrations in the selected vehicle.

-

Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives the vehicle only.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes at specified intervals (e.g., 1, 4, 24 hours, and then daily for 14 days).

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

-

Data Analysis: The number of mortalities at each dose level is recorded, and the LD50 (the dose estimated to be lethal to 50% of the animals) is calculated using appropriate statistical methods.

Visualizing Safety and Hazard Information

To aid in the understanding of the necessary safety workflows and potential toxicological interactions, the following diagrams have been generated.

Caption: Safe Handling Workflow for this compound.

Caption: Generalized Cellular Toxicity Pathway.

Conclusion

This compound is a valuable reagent in the synthesis of novel chemical entities. However, its potential hazards necessitate a culture of safety and strict adherence to the handling and emergency procedures outlined in this guide. By understanding its toxicological profile and implementing appropriate control measures, researchers can safely harness the synthetic potential of this important building block. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Amino-5-fluoropyridine from 5-fluoronicotinic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract